3,5-dichloro-N-(4-ethoxybenzyl)aniline
Description
This analog has a molecular formula of C₁₅H₁₃Cl₂NO and a molar mass of 294.18 g/mol.
Properties
Molecular Formula |
C15H15Cl2NO |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-ethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-19-15-5-3-11(4-6-15)10-18-14-8-12(16)7-13(17)9-14/h3-9,18H,2,10H2,1H3 |
InChI Key |
KAMPXDPNYWFRLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-dichloro-N-(4-ethoxybenzyl)aniline with structurally or functionally related aniline derivatives:
| Compound Name | Molecular Formula | Key Substituents | Molar Mass (g/mol) | Applications/Properties |
|---|---|---|---|---|
| This compound* | C₁₅H₁₄Cl₂NO | 3,5-dichlorophenyl, 4-ethoxybenzyl | ~294.18 (estimated) | Potential agrochemical intermediate |
| 3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline | C₁₁H₉Cl₂NS | 3,5-dichlorophenyl, thiophen-2-ylmethyl | 258.17 | Unknown (structural analog) |
| Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) | C₁₅H₁₇Cl₃NO₂ | 3,5-dichloro-4-methylphenyl, chloro-oxopropyl | 372.67 | Fungicide (agricultural use) |
| 4-Amino-3,5-dimethylbenzonitrile | C₉H₉N₂ | 4-amino-3,5-dimethylphenyl, nitrile | 145.18 | Biochemical research (substrate analog) |
Key Comparisons:
Structural Analogues 3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline (): Replacing the ethoxybenzyl group with a thiophen-2-ylmethyl substituent introduces sulfur into the structure, which may alter electronic properties and solubility. The thiophene moiety’s aromaticity could enhance π-π stacking interactions compared to the ethoxybenzyl group . Zoxamide (): A commercial fungicide with a chloro-oxopropyl side chain.
Zoxamide’s higher molar mass (372.67 g/mol) and additional chloro substituents may enhance binding affinity to fungal targets but reduce solubility in polar solvents .
Synthetic Routes
- Similar aniline derivatives (e.g., ) are synthesized via reactions between substituted anilines and electrophilic reagents like 4,5-dichloro-1,2,3-dithiazolium chloride. This method could be adapted for the target compound by substituting 4-ethoxybenzylamine .
Applications Zoxamide’s fungicidal activity underscores the relevance of 3,5-dichloroaniline scaffolds in agrochemistry. The target compound’s ethoxybenzyl group may confer unique selectivity or resistance profiles . Substrate analogs like 4-amino-3,5-dimethylbenzonitrile () are used in enzymatic studies, suggesting the target compound could serve as a probe in biochemical assays .
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